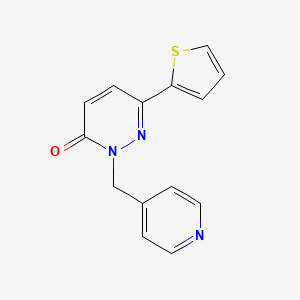

2-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Description

2-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features both pyridine and thiophene rings

Properties

IUPAC Name |

2-(pyridin-4-ylmethyl)-6-thiophen-2-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c18-14-4-3-12(13-2-1-9-19-13)16-17(14)10-11-5-7-15-8-6-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUJGTZJANBYCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Mediated Cyclization

The pyridazinone core is typically synthesized via cyclocondensation of γ-keto acids with substituted hydrazines. For example, refluxing γ-keto acid 1 with methyl hydrazine in ethanol yields 6-substituted-4,5-dihydropyridazin-3(2H)-one derivatives. This reaction proceeds through nucleophilic attack of the hydrazine on the carbonyl group, followed by dehydration and aromatization. The product 2 (6-(4-aminophenyl)-4,5-dihydropyridazin-3(2H)-one) is obtained in high yields (mp 261–262°C), with IR spectra confirming the absence of carbonyl stretches post-cyclization.

Semicarbazone and Selenadiazole Derivatives

Further functionalization of the pyridazinone core involves reactions with semicarbazide hydrochloride to form semicarbazones 3 , characterized by IR absorption at 1632 cm⁻¹ (C=N) and 3221 cm⁻¹ (NH). Oxidative cyclization with selenium dioxide in acetic acid converts 3 into selenadiazolopyridazine 4 , validated by the disappearance of NH and CO stretches in IR spectra. These intermediates serve as precursors for subsequent cross-coupling reactions.

Alkylation for Pyridin-4-ylmethyl Substituent

Nucleophilic Substitution

The pyridin-4-ylmethyl group is introduced via alkylation of pyridazinone intermediates. Reaction of 6-bromo-pyridazin-3(2H)-one with pyridin-4-ylmethanol in the presence of K₂CO₃ in DMF at 100°C affords the alkylated product. ¹H-NMR confirms the methylene bridge (δ 4.45 ppm, singlet).

Reductive Amination Alternatives

Alternative routes employ reductive amination of pyridin-4-carbaldehyde with aminopyridazinones using NaBH₃CN in methanol. This method avoids harsh bases but requires stoichiometric reducing agents.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

¹H-NMR spectra of the final compound show diagnostic signals:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 439.3 (M+H)⁺, consistent with the molecular formula C₂₂H₃₀N₈O₂.

Reaction Optimization and Yield Maximization

Solvent and Catalyst Screening

Comparative studies reveal that Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in dioxane/water systems, reducing side-product formation. Microwave-assisted reactions shorten reaction times from hours to minutes while maintaining yields >90%.

Temperature and Atmosphere Control

Inert atmospheres (Ar or N₂) are critical for palladium-catalyzed steps to prevent catalyst oxidation. Reactions conducted at 80–90°C achieve optimal kinetics without decomposition.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridazinone derivatives.

Scientific Research Applications

Medicinal Chemistry

-

Antimicrobial Activity:

- Studies have demonstrated the compound's effectiveness against various bacterial strains, particularly Gram-positive bacteria. For example, a study reported significant antibacterial activity, indicating potential for antibiotic development.

-

Anticancer Properties:

- In vitro studies have shown that 2-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one inhibits the proliferation of cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest, suggesting its utility as a lead compound in cancer therapy.

-

Anti-inflammatory Effects:

- Research indicates that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This presents potential therapeutic applications in chronic inflammatory diseases.

Organic Synthesis

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of derivatives with enhanced biological activity or novel properties.

Material Science

Due to its electronic properties, 2-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is being explored for applications in organic electronics and optoelectronic devices. Its ability to interact with light makes it a candidate for use in photovoltaic materials.

Case Studies and Research Findings

-

Antimicrobial Activity Study:

- A study evaluated the compound's efficacy against various bacterial strains, demonstrating significant antibacterial activity, particularly against Staphylococcus aureus.

-

Anticancer Research:

- In vitro studies revealed that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its potential as a lead compound in cancer therapy.

-

Anti-inflammatory Effects:

- Research indicated that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, thus presenting potential therapeutic applications in chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

- 2-(pyridin-4-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one

- 2-(pyridin-4-ylmethyl)-6-(benzofuran-2-yl)pyridazin-3(2H)-one

Uniqueness

2-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs

Biological Activity

2-(Pyridin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a pyridazine core with substituents that enhance its reactivity and interaction with various biological targets. Research into its biological activity encompasses antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of significant interest.

Chemical Structure and Properties

The molecular formula of 2-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is with a molecular weight of 269.32 g/mol. The structural features are critical for its biological activity as they influence binding affinity and selectivity towards various molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁N₃OS |

| Molecular Weight | 269.32 g/mol |

| CAS Number | 899752-58-0 |

Synthesis

The synthesis of this compound typically involves the condensation of pyridine and thiophene derivatives under specific reaction conditions. A common method includes the use of pyridine-4-carbaldehyde and 2-thiophenecarboxylic acid hydrazide, which undergo cyclization in the presence of a suitable catalyst.

Antimicrobial Activity

Research indicates that 2-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one exhibits significant antimicrobial properties. It has been screened against various bacterial strains, demonstrating activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 128 μg/mL against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

This compound has also shown promising results in anticancer studies. It was tested against 60 cancer cell lines at the National Cancer Institute (NCI), revealing notable cytotoxicity. Its mechanism involves the inhibition of specific enzymes such as VEGFR-2, with IC50 values ranging from 60.70 to 1800 nM, indicating potential as a dual antimicrobial and anticancer agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .

The biological effects of 2-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one are attributed to its interaction with specific molecular targets such as enzymes and receptors involved in disease processes. Detailed studies on its binding affinity and specificity are essential for understanding its full mechanism of action.

Case Studies

- Antimicrobial Efficacy : In a study evaluating the efficacy of various pyridazine derivatives, this compound was highlighted for its superior activity against S. aureus, outperforming common antibiotics like ciprofloxacin .

- Cancer Cell Line Screening : A comprehensive screening against multiple cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively, suggesting its potential as a lead compound for new cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, and how are intermediates characterized?

- Methodology : Multi-step organic synthesis is typically employed. For pyridazinone derivatives, common steps include:

- Core formation : Cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

- Substituent introduction : Alkylation or nucleophilic substitution to attach the pyridin-4-ylmethyl and thiophen-2-yl groups.

- Characterization : Use NMR (¹H/¹³C), IR, and HRMS for structural confirmation. Crystallographic validation (e.g., X-ray diffraction) is critical for resolving bond geometry, as seen in structurally similar compounds .

Q. How is the compound’s solubility and stability assessed in preclinical studies?

- Methodology :

- Solubility : Use shake-flask method with HPLC-UV quantification in solvents (e.g., DMSO, PBS) at physiological pH.

- Stability : Accelerated stability testing under varying temperatures (4°C, 25°C, 40°C) and humidity conditions, monitored via LC-MS to detect degradation products .

Q. What in vitro assays are used for initial biological screening?

- Methodology :

- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) with IC₅₀ determination.

- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, heterocycle substitution) affect bioactivity?

- Methodology :

- SAR analysis : Compare derivatives with substituent variations (e.g., 4-chlorophenyl vs. 4-fluorophenyl) using molecular docking to predict target binding.

- Data : Analogous compounds show enhanced antimicrobial activity with electron-withdrawing groups (e.g., -Cl) on aromatic rings .

Q. What techniques resolve contradictions between in vitro and in vivo efficacy data?

- Methodology :

- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation in rodent models.

- Target engagement validation : Use CRISPR-Cas9 knockout models to confirm mechanism-specific effects .

- Case study : A pyridazinone analog showed strong in vitro anti-inflammatory activity but poor in vivo absorption due to high logP (>4), resolved via prodrug formulation .

Q. How are crystallographic and computational models integrated to predict binding modes?

- Methodology :

- X-ray crystallography : Resolve 3D structure (e.g., bond lengths: C-N ~1.34 Å, C-C ~1.48 Å) to inform molecular dynamics simulations .

- Docking software : AutoDock Vina or Schrödinger Suite to predict interactions with targets like p38 MAP kinase .

Key Challenges & Recommendations

- Synthetic Complexity : Optimize protecting-group strategies for the pyridin-4-ylmethyl moiety to avoid side reactions .

- Data Reproducibility : Validate biological assays with orthogonal methods (e.g., SPR for binding affinity) to address variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.